(S)-tert-Butyl 3-methyl-2-oxopiperidine-3-carboxylate
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Overview
Description
(S)-tert-Butyl 3-methyl-2-oxopiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a tert-butyl ester group, a methyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-methyl-2-oxopiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using reagents like methyl iodide or methyl bromide.
Formation of the Ketone Group: The ketone functional group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-methyl-2-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
(S)-tert-Butyl 3-methyl-2-oxopiperidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-2-oxopiperidine-3-carboxylate: Similar structure with an ethyl ester group instead of a tert-butyl ester group.
3-methyl-2-oxopiperidine-3-carboxylate: Similar structure without the ester group.
Uniqueness
(S)-tert-Butyl 3-methyl-2-oxopiperidine-3-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in certain applications, such as increased stability or specific interactions with molecular targets.
Properties
Molecular Formula |
C11H19NO3 |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (3S)-3-methyl-2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)11(4)6-5-7-12-8(11)13/h5-7H2,1-4H3,(H,12,13)/t11-/m0/s1 |
InChI Key |
OPIHQGVIVUZUEI-NSHDSACASA-N |
Isomeric SMILES |
C[C@@]1(CCCNC1=O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCCNC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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